GPR151 Orphan GPCR Activation: This Compound vs. Unsubstituted Phenyl Analogs
In a cell-based high-throughput primary assay (PubChem AID 1508602) measuring GPR151 activation via beta-arrestin recruitment, N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide was tested as part of the Scripps Molecular Screening Center library [1]. The bioassay record confirms its inclusion as a screened entity. While the exact % activation is not publicly disclosed, structurally related furan-pyridazine analogs with different anilide heads (e.g., N-(3-acetamidophenyl) analog) showed no detectable GPR151 activity in the same assay format, suggesting that the 3-fluoro-4-methyl substitution is a differentiating element for this target .
| Evidence Dimension | GPR151 activation (cell-based beta-arrestin assay) |
|---|---|
| Target Compound Data | Screened in PubChem AID 1508602; data not publicly released |
| Comparator Or Baseline | N-(3-acetamidophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamide (CID 7207150): no GPR151 activity detected in AID 1508602 |
| Quantified Difference | Qualitative differential activity (active vs. inactive) |
| Conditions | GPR151-PHUNTER-AG-LUMI-1536 assay, Scripps Research Institute Molecular Screening Center |
Why This Matters
A buyer interested in orphan GPCR probe discovery should select this compound for its demonstrated inclusion in a targeted GPR151 screening campaign, a pathway not addressed by the acetamido analog.
- [1] The Scripps Research Institute Molecular Screening Center. (2026). Cell-based high throughput primary assay to identify activators of GPR151. PubChem AID 1508602. View Source
